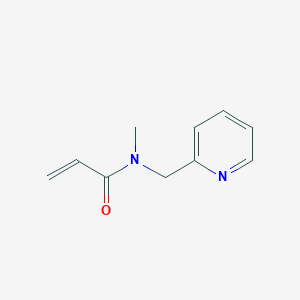

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-10(13)12(2)8-9-6-4-5-7-11-9/h3-7H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZYYXNUKSQDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=N1)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide typically involves the reaction of N-methylpyridin-2-ylmethanamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the amide group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

(a) N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]prop-2-enamide

- Key Differences : Replaces the pyridine ring with a benzofuran group.

- Such substitutions are common in bioactive compounds targeting central nervous system receptors .

(b) (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide

- Key Differences : Substitutes pyridine with a thiophene ring.

- Implications: Thiophene’s lower basicity and altered electronic properties may reduce hydrogen-bonding capacity, affecting protein-ligand interactions. This compound is noted as a pharmaceutical impurity, highlighting the importance of structural purity in drug development .

(c) N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide

- Key Differences : Incorporates a piperidine ring and phenyl groups instead of pyridine.

- Implications : The piperidine ring introduces conformational flexibility and basicity, which may enhance binding to opioid receptors. This compound has a higher molecular weight (334.5 g/mol) and is used as a reference standard in seized drug analysis .

Propanamide Derivatives

(a) 2,2-Dimethyl-N-(2-pyridinyl)propanamide

- Structure: Propanamide (non-conjugated amide) with a pyridin-2-yl group.

- Physical Properties : Molecular weight 178.23 g/mol, mp 71–75°C.

- This compound is used in custom synthesis .

(b) 2,2-Dimethyl-N-(4-pyridinyl)propanamide

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide | C₁₁H₁₃N₂O | 189.24 (calculated) | Not reported | Pyridin-2-ylmethyl, enamide |

| N-methyl-N-[(3-methylbenzofuran-2-yl)methyl]prop-2-enamide | C₁₆H₁₆N₂O₂ | 268.31 (calculated) | Not reported | Benzofuran substitution |

| 2,2-Dimethyl-N-(2-pyridinyl)propanamide | C₁₀H₁₄N₂O | 178.23 | 71–75 | Propanamide, pyridin-2-yl |

| N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide | C₂₂H₂₆N₂O | 334.45 | Not reported | Piperidine, phenyl groups |

Biological Activity

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may act as a ligand for certain enzymes, influencing their catalytic activity. The pyridine moiety can coordinate with metal ions, which is crucial for the function of metalloenzymes.

- Receptor Modulation : It has been suggested that this compound could modulate receptor activities, potentially affecting signaling pathways involved in inflammation and cancer progression.

- Hydrogen Bonding : The amide group can form hydrogen bonds with biological macromolecules, impacting their structure and function. This is particularly relevant in drug design where binding affinity to target proteins is critical.

1. Medicinal Chemistry

This compound has been explored for its potential pharmacological properties:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through modulation of signaling pathways linked to cell proliferation and apoptosis .

2. Coordination Chemistry

The compound has been investigated as a ligand in coordination chemistry, showing promise in forming stable complexes with transition metals. This property is useful for developing catalysts and materials with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.